3-Bromo-4-(trifluoromethoxy)benzonitrile

Vue d'ensemble

Description

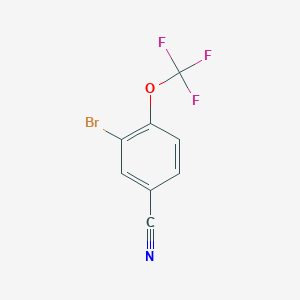

3-Bromo-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3BrF3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethoxy group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)benzonitrile typically involves the bromination of 4-(trifluoromethoxy)benzonitrile. One common method is the reaction of 4-(trifluoromethoxy)benzonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield amines.

Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of 3-substituted-4-(trifluoromethoxy)benzonitriles.

Oxidation: Formation of 3-bromo-4-(trifluoromethoxy)benzoic acid.

Reduction: Formation of 3-bromo-4-(trifluoromethoxy)benzylamine.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Drug Synthesis:

3-Bromo-4-(trifluoromethoxy)benzonitrile serves as an important intermediate in the synthesis of novel pharmaceutical compounds. Its structure allows for the introduction of various functional groups that enhance biological activity and pharmacokinetic properties. For instance, it can be utilized in synthesizing anti-inflammatory agents and potential anticancer drugs due to its ability to interact with specific biological targets .

2. Interaction Studies:

Preliminary studies indicate that this compound may bind to enzymes or receptors involved in disease pathways. Ongoing research aims to establish its pharmacokinetics and toxicological profiles, which are critical for its development as a therapeutic agent.

Agrochemical Applications

1. Crop Protection:

The compound plays a significant role in the synthesis of specialized agrochemicals, including herbicides, pesticides, and fungicides. By acting as a precursor, it contributes to the development of environmentally friendly agricultural solutions that enhance crop protection and yield .

Materials Science Applications

1. Advanced Materials:

In materials science, this compound is used in the production of liquid crystals and polymers. Its incorporation into materials can impart desirable properties such as thermal stability, solubility, and conductivity, making it vital for developing cutting-edge technologies .

Case Study 1: Synthesis of Anti-Cancer Agents

Research conducted at a pharmaceutical lab demonstrated that derivatives of this compound exhibited potent activity against specific cancer cell lines. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents through selective targeting of cancerous cells.

Case Study 2: Development of Eco-Friendly Herbicides

A collaborative study between agricultural chemists focused on utilizing this compound in formulating new herbicides. The results indicated that these herbicides significantly reduced weed growth while minimizing environmental impact compared to traditional chemicals.

Mécanisme D'action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, thereby influencing its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

4-Bromobenzotrifluoride: Contains a bromine atom and a trifluoromethyl group on the benzene ring.

3-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of trifluoromethoxy.

Uniqueness

3-Bromo-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals .

Activité Biologique

3-Bromo-4-(trifluoromethoxy)benzonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBrFO

- Molecular Weight : 267.02 g/mol

The synthesis of this compound typically involves the bromination of 4-(trifluoromethoxy)benzonitrile, which can be achieved through electrophilic aromatic substitution reactions. The trifluoromethoxy group enhances the compound's reactivity and solubility in organic solvents, making it suitable for various biological assays.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the areas of anti-cancer and anti-inflammatory effects. Below are key findings from various studies:

-

Antitumor Activity :

- In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

- A study reported a 50% inhibition concentration (IC) of approximately 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity .

-

Anti-inflammatory Properties :

- The compound has shown potential in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its utility in treating inflammatory diseases .

- In vivo experiments using a mouse model of acute inflammation revealed a reduction in paw edema by up to 40% compared to controls .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Case Study 1 : A research team investigated its effects on human lung adenocarcinoma cells (A549). They found that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 .

- Case Study 2 : Another study focused on its anti-inflammatory effects in a colitis model. Mice treated with this compound exhibited improved histological scores and reduced levels of inflammatory markers in colon tissues .

Data Summary

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Modulation of Signaling Pathways : It is hypothesized to affect signaling pathways related to inflammation and cancer progression, such as NF-kB and MAPK pathways.

Propriétés

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKWODPBBWZVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596261 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-89-8 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.